(2S)-2-AMINO-3-(2-BROMO-5-FLUOROPHENYL)PROPANOIC ACID (2S)-2-AMINO-3-(2-BROMO-5-FLUOROPHENYL)PROPANOIC ACID
Brand Name: Vulcanchem
CAS No.:
VCID: VC13567279
InChI: InChI=1S/C9H9BrFNO2/c10-7-2-1-6(11)3-5(7)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1
SMILES: C1=CC(=C(C=C1F)CC(C(=O)O)N)Br
Molecular Formula: C9H9BrFNO2
Molecular Weight: 262.08 g/mol

(2S)-2-AMINO-3-(2-BROMO-5-FLUOROPHENYL)PROPANOIC ACID

CAS No.:

Cat. No.: VC13567279

Molecular Formula: C9H9BrFNO2

Molecular Weight: 262.08 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-AMINO-3-(2-BROMO-5-FLUOROPHENYL)PROPANOIC ACID -

Specification

Molecular Formula C9H9BrFNO2
Molecular Weight 262.08 g/mol
IUPAC Name (2S)-2-amino-3-(2-bromo-5-fluorophenyl)propanoic acid
Standard InChI InChI=1S/C9H9BrFNO2/c10-7-2-1-6(11)3-5(7)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1
Standard InChI Key GFAKZRNUTRHNDB-QMMMGPOBSA-N
Isomeric SMILES C1=CC(=C(C=C1F)C[C@@H](C(=O)O)N)Br
SMILES C1=CC(=C(C=C1F)CC(C(=O)O)N)Br
Canonical SMILES C1=CC(=C(C=C1F)CC(C(=O)O)N)Br

Introduction

PropertyValue
Molecular FormulaC₉H₉BrFNO₂
Molecular Weight262.08 g/mol
IUPAC Name(2S)-2-amino-3-(2-bromo-5-fluorophenyl)propanoic acid
Isomeric SMILESC1=CC(=C(C=C1F)CC@@HN)Br
PubChem CID101907243

The stereospecific (2S) configuration is critical for potential biological activity, as enantiomers often exhibit divergent interactions with chiral biomolecules. The bromine atom introduces steric bulk and lipophilicity, while the fluorine atom enhances metabolic stability through electron-withdrawing effects.

Synthesis and Manufacturing

CompoundHalogenation MethodYield (%)
(2S)-2-Amino-3-(4-bromo-2-fluorophenyl)propanoic acidNBS/Selectfluor62
(2S)-2-Amino-3-(3-chloro-4-fluorophenyl)propanoic acidCl₂ gas/Electrophilic fluorination58

Industrial-scale production likely employs continuous flow reactors to optimize halogenation efficiency and minimize byproducts.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound’s solubility in aqueous media is limited due to the hydrophobic bromophenyl group, with predicted logP values of ~2.1. It remains stable under inert conditions but may undergo dehalogenation under strong acidic or basic conditions.

Pharmacokinetic Considerations

Fluorine’s electronegativity reduces hepatic metabolism by cytochrome P450 enzymes, while bromine’s size may enhance membrane permeability. Preliminary molecular dynamics simulations suggest moderate blood-brain barrier penetration, though in vivo validation is pending.

Research Applications and Biological Relevance

Drug Discovery

Halogenated amino acids are explored as:

  • Enzyme Inhibitors: Bromine’s steric bulk disrupts substrate binding in proteases .

  • PET Radiotracers: Fluorine-18 analogs enable neuroreceptor imaging .

  • Antimicrobial Agents: Brominated derivatives show activity against Gram-positive pathogens.

Biochemical Probes

The compound’s fluorescence-quenching bromine atom makes it a candidate for Förster resonance energy transfer (FRET)-based assays studying protein folding.

Exposure RoutePrecautionary Measures
InhalationUse fume hood with 1-2.5 m/s airflow
Skin ContactNitrile gloves; immediate washing

Comparative Analysis with Related Derivatives

Table 4: Structural Analog Comparison

CompoundMolecular WeightHalogen PositionsResearch Use
(2S)-2-Amino-3-(4-fluorophenyl)propanoic acid183.18 g/mol4-FSerotonin receptor studies
(2S)-2-Amino-3-(2-bromo-5-fluorophenyl)propanoic acid262.08 g/mol2-Br, 5-FEnzyme inhibition

The 2-bromo-5-fluoro substitution uniquely balances steric and electronic effects, enabling interactions with deep hydrophobic enzyme pockets.

Future Research Directions

  • In Vivo Pharmacokinetics: ADMET profiling to assess oral bioavailability.

  • Target Identification: High-throughput screening against kinase libraries.

  • Synthetic Optimization: Enantioselective catalysis to improve (2S)-yield.

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